molecular formula C14H24O2 B14076323 (Z)-4-Cyclohexylmethylcyclohexanecarboxylic acid CAS No. 101564-25-4

(Z)-4-Cyclohexylmethylcyclohexanecarboxylic acid

Cat. No.: B14076323
CAS No.: 101564-25-4
M. Wt: 224.34 g/mol
InChI Key: YARQMPDXVPZULU-UHFFFAOYSA-N
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Description

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group and a cyclohexylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexylmethyl bromide with cyclohexanecarboxylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the carboxylate group.

    Starting Materials: Cyclohexylmethyl bromide and cyclohexanecarboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction can produce cyclohexylmethanol.

Scientific Research Applications

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with only one cyclohexane ring and a carboxylic acid group.

    Cyclohexylmethyl ketone: Similar structure but with a ketone functional group instead of a carboxylic acid.

    Cyclohexylmethanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexylmethyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions in chemical and biological systems that simpler analogs may not exhibit.

Properties

CAS No.

101564-25-4

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H24O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-13H,1-10H2,(H,15,16)

InChI Key

YARQMPDXVPZULU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCC(CC2)C(=O)O

Origin of Product

United States

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